2-methoxy-N-methyl-5-({[4-(4-pyridinylmethyl)phenyl]amino}sulfonyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides have a wide range of applications in medicinal chemistry and are found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring core, with various substituents attached. These include a methoxy group (OCH3), a methyl group (CH3), a sulfonyl group (SO2), and an amine group (NH2) attached to another benzene ring .Chemical Reactions Analysis
Benzamides, including this compound, can undergo a variety of chemical reactions. These can include reactions with acids or bases, reactions with other nucleophiles or electrophiles, and various types of rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the various substituents on the benzene ring, as well as the overall size and shape of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-N-methyl-5-[[4-(pyridin-4-ylmethyl)phenyl]sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-22-21(25)19-14-18(7-8-20(19)28-2)29(26,27)24-17-5-3-15(4-6-17)13-16-9-11-23-12-10-16/h3-12,14,24H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKUZODGCZCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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